

The Interchangeable Identity of Semaxinib and SU5416: A Technical Guide

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Compound of Interest

Compound Name: *Semaxinib*

Cat. No.: *B1683841*

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Introduction

In the landscape of targeted cancer therapeutics, precision in nomenclature is paramount. This technical guide addresses the identity of two designations: **Semaxinib** and SU5416. It is critical to understand from the outset that **Semaxinib** and SU5416 are not different compounds; they are two names for the same chemical entity. SU5416 was the investigational drug code assigned by SUGEN, the company that developed it, while **Semaxinib** is its international non-proprietary name (INN). This guide provides a comprehensive technical overview of this single molecule, detailing its chemical properties, mechanism of action, quantitative biological data, and key experimental protocols.

Chemical Identity and Properties

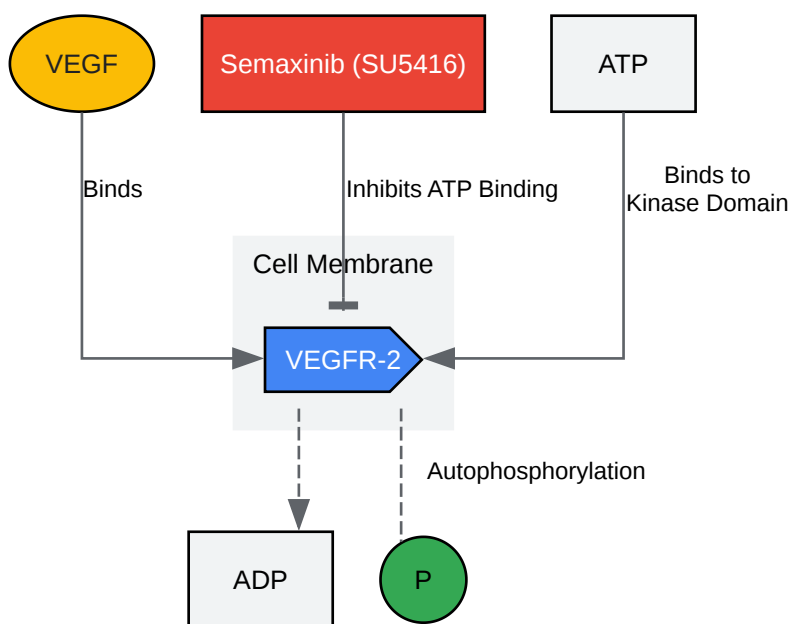
Semaxinib is a synthetic, small-molecule inhibitor belonging to the oxindole class of compounds. It was designed to target receptor tyrosine kinases involved in angiogenesis.

Property	Value
IUPAC Name	(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one
Synonyms	SU5416, SU 5416, SU-5416
Molecular Formula	C ₁₅ H ₁₄ N ₂ O
Molecular Weight	238.29 g/mol
CAS Number	204005-46-9
Appearance	Yellow to orange solid powder
Solubility	Soluble in DMSO (up to 100 mM), insoluble in water and ethanol

Mechanism of Action

Semaxinib is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or FLK-1.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain.[3] This reversible binding prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF.[4] The inhibition of VEGFR-2 phosphorylation blocks the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[5][6]

While highly selective for VEGFR-2, **Semaxinib** also exhibits inhibitory activity against other related receptor tyrosine kinases, most notably c-Kit (stem cell factor receptor) and, to a lesser extent, Platelet-Derived Growth Factor Receptor β (PDGFR β).[4][7] Its activity against Epidermal Growth Factor Receptor (EGFR) and Insulin Receptor (InsR) is negligible.[8][9]



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Mechanism of **Semaxinib** (SU5416) Inhibition of VEGFR-2.

Quantitative Biological Data

In Vitro Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC_{50}) of **Semaxinib** against various kinases, demonstrating its selectivity profile.

Target Kinase	Assay Type	IC ₅₀ Value	Reference(s)
VEGFR-2 (KDR/Flk-1)	Cell-free (ELISA)	1.23 μ M	[1][8]
VEGFR-2 (KDR/Flk-1)	Cell-based (phosphorylation)	1.04 μ M	[8][9]
PDGFR β	Cell-based (phosphorylation)	20.3 μ M	[8][9]
c-Kit	Cell-based (proliferation)	0.1 μ M	[7]
FGFR	Cell-based (mitogenesis)	50 μ M	[8][9]
EGFR	Cell-based (phosphorylation)	> 100 μ M	[10]
InsR	Cell-based (phosphorylation)	> 100 μ M	[10]
FLT3	Not specified	160 nM	[9]
RET	Not specified	170 nM	[9]

In Vivo Pharmacokinetic Parameters (Human)

Pharmacokinetic data from a Phase I clinical trial in patients with solid tumors are presented below. **Semaxinib** was administered via intravenous infusion.

Parameter	Mean Value (\pm SD or Range)
Volume of Distribution (Vd)	39–215 L
Plasma Clearance (CL)	46–215 L/h
Terminal Half-life (t _{1/2})	1.11 \pm 0.41 h

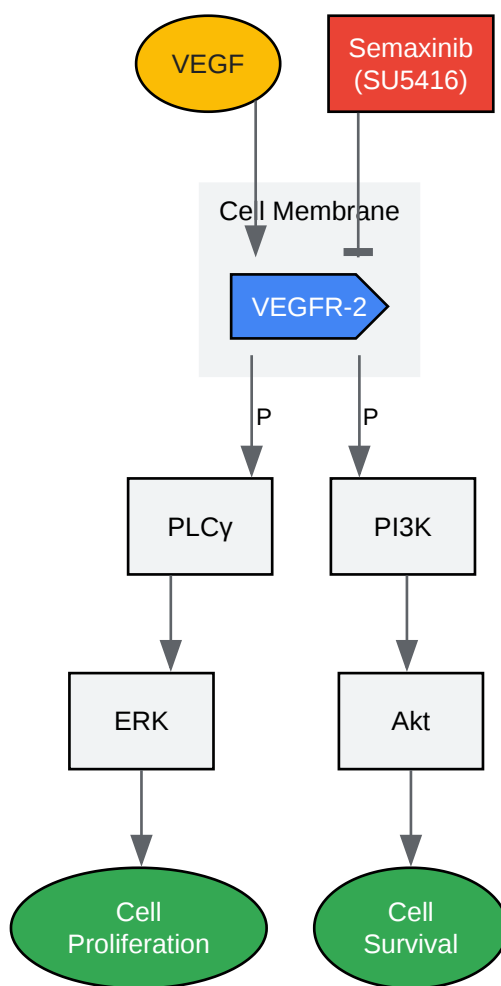
Data from a study in pediatric patients with CNS tumors.[11] Note that significant interpatient variability was observed.[4][11]

Signaling Pathways

Semaxinib primarily disrupts the VEGFR-2 signaling cascade. Upon activation by VEGF, VEGFR-2 dimerizes and autophosphorylates on specific tyrosine residues. These phosphotyrosine sites serve as docking platforms for various signaling proteins, initiating multiple downstream pathways that collectively promote the angiogenic phenotype in endothelial cells. Key pathways inhibited by **Semaxinib** include:

- Phospholipase Cy (PLCy) / Protein Kinase C (PKC) / Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial for endothelial cell proliferation.
- PI3K / Akt Pathway: This pathway is a major regulator of endothelial cell survival and permeability.

By blocking the initial phosphorylation of VEGFR-2, **Semaxinib** prevents the activation of these critical downstream effectors.



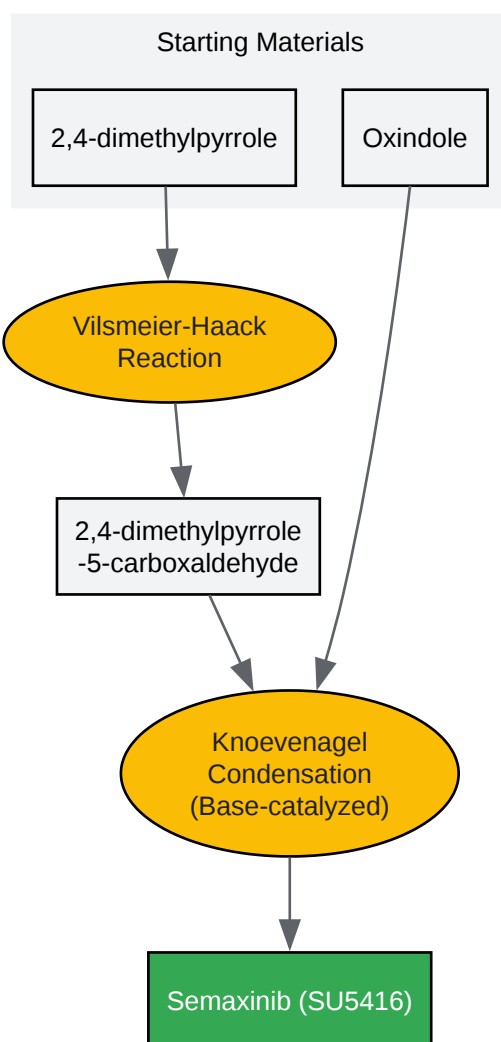
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Inhibition of VEGFR-2 Downstream Signaling by **Semaxinib**.

Synthesis

The synthesis of **Semaxinib** (SU5416) is achieved through a Knoevenagel condensation reaction.[2] The key precursors are 2,4-dimethylpyrrole-5-carboxaldehyde and oxindole.

Synthesis Workflow



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Synthetic Route to **Semaxinib** (SU5416).

Detailed Protocol

A representative synthetic procedure is as follows:

- Preparation of 3,5-dimethyl-1H-pyrrole-2-carboxaldehyde: 2,4-Dimethylpyrrole is subjected to a Vilsmeier-Haack reaction using a Vilsmeier reagent (e.g., prepared from phosphorus oxychloride and dimethylformamide) to yield the aldehyde intermediate.
- Knoevenagel Condensation: Equimolar amounts of 3,5-dimethyl-1H-pyrrole-2-carboxaldehyde and indolin-2-one (oxindole) are dissolved in ethanol.

- A catalytic amount of a base, such as piperidine, is added to the mixture.
- The reaction mixture is heated to reflux and stirred for several hours.
- Upon cooling, the product, 3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]indolin-2-one (**Semaxinib**), precipitates from the solution.
- The solid product is collected by filtration, washed with cold ethanol, and dried to yield the final compound.

Key Experimental Protocols

VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of **Semaxinib** to inhibit the autophosphorylation of the VEGFR-2 kinase domain.

- **Plate Coating:** A 96-well microplate is coated with a monoclonal antibody specific for the VEGFR-2 receptor.
- **Receptor Immobilization:** Solubilized membrane preparations from cells overexpressing VEGFR-2 (e.g., Flk-1-overexpressing NIH 3T3 cells) are added to the wells and incubated overnight at 4°C to allow the antibody to capture the receptor.
- **Inhibitor Addition:** The wells are washed, and serial dilutions of **Semaxinib** (SU5416) in a suitable buffer are added to the immobilized receptor.
- **Kinase Reaction Initiation:** The kinase reaction is initiated by adding a solution containing a specific concentration of ATP to each well. The plate is incubated for 60 minutes at room temperature to allow for receptor autophosphorylation.
- **Reaction Termination:** The reaction is stopped by the addition of EDTA.
- **Phosphotyrosine Detection:** The amount of receptor phosphorylation is quantified by adding a biotinylated anti-phosphotyrosine monoclonal antibody.
- **Signal Generation:** After washing away unbound antibody, avidin-conjugated horseradish peroxidase (HRP) is added, followed by a suitable HRP substrate (e.g., TMB).

- **Data Analysis:** The absorbance is read using a microplate reader. The IC_{50} value is calculated by plotting the percentage of inhibition against the logarithm of the **Semaxinib** concentration.

HUVEC Proliferation Assay (MTT Assay)

This assay measures the effect of **Semaxinib** on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in response to VEGF stimulation.

- **Cell Seeding:** HUVECs are seeded into a 96-well plate in their growth medium and allowed to adhere overnight.
- **Serum Starvation:** The growth medium is replaced with a low-serum medium for a period (e.g., 24 hours) to synchronize the cells and reduce basal proliferation.
- **Inhibitor and Stimulant Addition:** The medium is replaced with a low-serum medium containing serial dilutions of **Semaxinib** (SU5416). After a pre-incubation period (e.g., 2 hours), a mitogenic concentration of VEGF is added to the wells (except for the negative control wells).
- **Incubation:** The plate is incubated for 48-72 hours at 37°C in a humidified CO₂ incubator.
- **MTT Addition:** A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.
- **Solubilization:** A solubilization solution (e.g., acidified isopropanol or DMSO) is added to each well to dissolve the formazan crystals.
- **Data Analysis:** The absorbance of each well is measured at a wavelength of approximately 570 nm using a microplate reader. The IC_{50} value is determined by plotting the percentage of proliferation inhibition versus the logarithm of the **Semaxinib** concentration.

Clinical Development and Conclusion

Semaxinib (SU5416) was one of the pioneering anti-angiogenic tyrosine kinase inhibitors to enter clinical trials. It reached Phase III trials for advanced colorectal cancer.[12][13] However, due to a lack of significant clinical benefit in these trials, its development was ultimately discontinued.[12][13] Despite its clinical outcome, **Semaxinib** remains a crucial tool in preclinical research for studying the biological effects of VEGFR-2 inhibition and serves as a benchmark compound in the development of next-generation anti-angiogenic agents. The knowledge gained from its development has been instrumental in the success of other multi-targeted kinase inhibitors, such as Sunitinib (SU11248), which was also developed by SUGEN.

In summary, **Semaxinib** and SU5416 are synonymous designations for a well-characterized VEGFR-2 inhibitor. Understanding its technical profile is essential for researchers working in the fields of angiogenesis and cancer drug discovery.

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